N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-1-(3,4-difluorophenyl)-N-2-(4-ethoxyphenyl)-N-2-(methylsulfonyl)alaninamide, commonly known as DFEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFEA is a small molecule that belongs to the class of amino acid derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
DFEA exerts its effects by binding to the mu-opioid receptor and the delta-opioid receptor, which are involved in the regulation of pain and inflammation. DFEA also modulates the activity of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFEA has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. DFEA has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, DFEA has been shown to exhibit anticonvulsant and antidepressant effects.
Advantages and Limitations for Lab Experiments
DFEA has several advantages for lab experiments, including its high potency, selectivity, and stability. However, DFEA also has several limitations, including its low solubility and poor bioavailability.
Future Directions
DFEA has several potential future directions, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in other fields such as cancer research and immunology, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new drug delivery systems for DFEA may improve its bioavailability and therapeutic efficacy.
Scientific Research Applications
DFEA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DFEA has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. DFEA has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S/c1-4-26-15-8-6-14(7-9-15)22(27(3,24)25)12(2)18(23)21-13-5-10-16(19)17(20)11-13/h5-12H,4H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMZDKXYRNIBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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